molecular formula C27H32N4O4 B2425261 Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate CAS No. 897611-95-9

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate

Cat. No. B2425261
CAS RN: 897611-95-9
M. Wt: 476.577
InChI Key: FRSURWJWKCVPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity Evaluation

The study by Seda Fandaklı et al. (2012) involves the synthesis of 1,2,4-triazol-3-one derivatives through reduction and Mannich reactions, which were then evaluated for their antimicrobial activities. Although the compound isn't directly mentioned, the research methodology and the evaluation of antimicrobial activity of similar compounds provide insight into potential applications in developing new antimicrobial agents Seda Fandaklı et al., 2012.

Carbonylation Reaction Studies

Y. Ishii et al. (1997) explored the novel carbonylation reactions of N-(2-pyridinyl)piperazines, highlighting the role of specific substituents and the reaction environment in facilitating unique carbonylation at a C−H bond. This study underscores the importance of structural variations in piperazines for chemical synthesis and potential pharmaceutical applications Y. Ishii et al., 1997.

Coordination Polymers and Magnetic Properties

Research by Musheer Ahmad et al. (2012) on the synthesis of coordination polymers using nitrogen-based ligands, including piperazine derivatives, and their magnetic properties, illustrates the compound's relevance in material science and magnetic research. This points to potential applications in the development of novel materials with specific magnetic properties Musheer Ahmad et al., 2012.

Synthesis and Functionalization Techniques

The work by Axelle Arrault et al. (2002) on synthesizing functionalized pyrido and imidazo pyridine derivatives from related compounds highlights methodologies that could potentially apply to the synthesis and functionalization of the compound . Such techniques are crucial in medicinal chemistry for creating derivatives with enhanced biological activity Axelle Arrault et al., 2002.

Chemical Synthesis and Biological Activity

The synthesis and evaluation of novel compounds for biological activities, as discussed in various studies, indicate the broad scope of research in identifying and enhancing the therapeutic potential of compounds. For example, the study by M. Youssef et al. (2011) on synthesizing compounds with potential biocidal properties demonstrates the compound's application in developing new antimicrobial agents M. Youssef et al., 2011.

properties

IUPAC Name

ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-4-35-27(34)30-14-12-29(13-15-30)25(22-9-7-19(2)8-10-22)24-23(32)16-20(3)31(26(24)33)18-21-6-5-11-28-17-21/h5-11,16-17,25,32H,4,12-15,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSURWJWKCVPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.